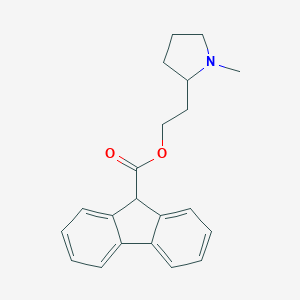
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated.
Aplicaciones Científicas De Investigación
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole has been studied for its potential applications in scientific research. One area of research involves its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as an antimicrobial agent, as it has shown activity against various bacterial strains.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole is not fully understood. However, studies have suggested that this compound may inhibit cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, this compound may exert its antimicrobial activity by disrupting bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole can affect various biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole in lab experiments is its potential as a novel anticancer and antimicrobial agent. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole. One area of research involves further investigating its mechanism of action and biochemical effects. Additionally, this compound could be modified to improve its solubility and bioavailability. Furthermore, studies could investigate the potential use of this compound in combination with other anticancer or antimicrobial agents to enhance its efficacy.
Métodos De Síntesis
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole can be synthesized using various methods. One common method involves the reaction of 2-aminothiophenol with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Propiedades
Número CAS |
100849-95-4 |
|---|---|
Nombre del producto |
2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole |
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
6-(2,5-dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H14N2O2S/c1-16-9-3-4-12(17-2)10(7-9)11-8-15-5-6-18-13(15)14-11/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
OUUQZRGCJFTFEN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3CCSC3=N2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=CN3CCSC3=N2 |
Otros números CAS |
100849-95-4 |
Sinónimos |
2,3-dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole VA 5 VA-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)






![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)

![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)



